molecular formula C14H18N4OS B2378560 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide CAS No. 2034205-33-7

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B2378560
CAS No.: 2034205-33-7
M. Wt: 290.39
InChI Key: CNEYXIDAPOORNF-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a thiophene ring

Scientific Research Applications

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving amines and carbonyl compounds.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and thiophene rings through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-10-8-13(17-16-10)18-5-2-12(3-6-18)15-14(19)11-4-7-20-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEYXIDAPOORNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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